molecular formula C11H15FN2 B12935306 (S)-5-Fluoro-2-methyl-4-(pyrrolidin-2-yl)aniline

(S)-5-Fluoro-2-methyl-4-(pyrrolidin-2-yl)aniline

Cat. No.: B12935306
M. Wt: 194.25 g/mol
InChI Key: LIBTUCPBSHGDNU-NSHDSACASA-N
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Description

(S)-5-Fluoro-2-methyl-4-(pyrrolidin-2-yl)aniline is a compound that features a pyrrolidine ring, a fluorine atom, and a methyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-2-methyl-4-(pyrrolidin-2-yl)aniline typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and methyl groups. One common method involves the reaction of 2-methyl-4-nitroaniline with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-2-methyl-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(S)-5-Fluoro-2-methyl-4-(pyrrolidin-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-2-methyl-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine atom play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Pyrrolidin-2-yl)aniline
  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
  • Pyrrolidine-2-one derivatives

Uniqueness

(S)-5-Fluoro-2-methyl-4-(pyrrolidin-2-yl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

5-fluoro-2-methyl-4-[(2S)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C11H15FN2/c1-7-5-8(9(12)6-10(7)13)11-3-2-4-14-11/h5-6,11,14H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

LIBTUCPBSHGDNU-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1N)F)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(=C(C=C1N)F)C2CCCN2

Origin of Product

United States

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